molecular formula C8H10O2 B1314071 4-Methoxy-2-methylphenol CAS No. 5307-05-1

4-Methoxy-2-methylphenol

Cat. No. B1314071
CAS RN: 5307-05-1
M. Wt: 138.16 g/mol
InChI Key: PKDVWOVKDPEBQF-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylphenol, also known as 2-Methoxy-4-methylphenol, has a characteristic aromatic odor (sweet, spicy, slightly vanilla-like) and a somewhat bitter taste (vanilla-like) . It is a phenolic flavor compound reported in commercial liquid smoke flavoring and wood smoke .


Synthesis Analysis

The 2-methoxy-4- ((4-methoxyphenilimino) methyl) phenol compound could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .


Molecular Structure Analysis

The molecular formula of 4-Methoxy-2-methylphenol is C8H10O2. It has an average mass of 138.164 Da and a monoisotopic mass of 138.068085 Da .


Chemical Reactions Analysis

2-Methoxy-4-methylphenol may be prepared by methylation of homopyrocatechin using dimethyl sulfate and alkali; also by hydrogenation of vanillin . It is also involved in the kinetics of reaction with chlorine atoms .


Physical And Chemical Properties Analysis

4-Methoxy-2-methylphenol has a density of 1.1±0.1 g/cm3, a boiling point of 247.7±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. Its enthalpy of vaporization is 50.4±3.0 kJ/mol, and it has a flash point of 125.6±6.7 °C .

Scientific Research Applications

Biomass Proxy in Geochemical Studies

Methoxyphenols like 4-Methoxy-2-methylphenol are valuable proxies for terrestrial biomass. They help in investigating the chemical changes in lignin during hydrothermal alteration. For example, a study by Vane and Abbott (1999) used methoxyphenols in closed system microscale pyrolysis to analyze the product distribution, which primarily included compounds like 1,2-dihydroxybenzene, 2-methylphenol, and phenol (Vane & Abbott, 1999).

Potential Anticancer Activity

In medical research, derivatives of 4-Methoxy-2-methylphenol have been studied for their potential anticancer properties. A study by Sukria et al. (2020) investigated a compound synthesized from 4-Methoxy-2-methylphenol for its stability and efficacy in inhibiting T47D breast cancer cells (Sukria et al., 2020).

Photochemical Studies

Kakiuchi et al. (1991) researched the photochemical lumiketone-type rearrangement of various methoxyphenols, including 3-Methoxy-2-methylphenol. This study highlighted the photochemical behaviors of methoxyphenols under specific conditions (Kakiuchi et al., 1991).

Synthesis and Structural Analysis

4-Methoxyphenols and their derivatives have been synthesized and analyzed for various properties. A study by Knuutinen et al. (1988) focused on the synthesis and structure verification of chlorinated 4-Methoxyphenols, providing essential data on their spectral features and potential applications (Knuutinen et al., 1988).

Catalytic and Oxidative Studies

The catalytic and oxidative properties of 4-Methoxy-2-methylphenol have also been explored. Jiang et al. (2013) reported the use of metalloporphyrins as catalysts for the direct oxidation of 2-methoxy-4-methylphenol to vanillin, a valuable flavoring compound, under mild conditions (Jiang et al., 2013).

Thermochemical and Kinetic Studies

Varfolomeev et al. (2010) conducted thermochemical and quantum-chemical studies on methoxyphenols, including their thermodynamic properties and intermolecular hydrogen bonding characteristics. This research aids in understanding the properties and structures of these compounds (Varfolomeev et al., 2010).

Safety And Hazards

4-Methoxy-2-methylphenol is harmful if swallowed and causes skin and eye irritation. It may cause an allergic skin reaction and respiratory irritation. Personal protective equipment, including face protection, should be worn when handling this chemical .

properties

IUPAC Name

4-methoxy-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-5-7(10-2)3-4-8(6)9/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDVWOVKDPEBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499937
Record name 4-Methoxy-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-methylphenol

CAS RN

5307-05-1
Record name 4-Methoxy-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2-methylphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
MS Newman, VG Lee - Organic Preparations and Procedures …, 1981 - Taylor & Francis
… The most likely route to methyl 2-hydroxy-5-methoxy-3methylbenzoate (IIb) , needed in a multistep synthesis seemed to be the reaction of a salt of 4-methoxy-2-methylphenol (1) with …
Number of citations: 2 www.tandfonline.com
Y Zhou, B Wen, B Liu - BioResources, 2023 - search.ebscohost.com
… The main phenolic products were 2-methoxyphenol, 4ethylphenol, 4-methoxy-2-methylphenol, 4-ethyl-2-methoxyphenol, 2,6dimethoxy-phenol, and 2-methoxy-4-propylphenol. …
Number of citations: 0 search.ebscohost.com
MP Alam, B Jagodzinska, J Campagna, P Spilman… - Tetrahedron letters, 2016 - Elsevier
… -2,5-dimethylpyrimidine and 4-methoxy-2-methylphenol to study the effects of temperature, … 5-dimethylpyrimidine is coupled with 4-methoxy-2-methylphenol after treatment with sodium …
Number of citations: 18 www.sciencedirect.com
T Klaus, A Seifert, T Häbe, BM Nestl, B Hauer - Catalysts, 2019 - mdpi.com
… The main product for all reactions was 4-methoxy-2-methylphenol (6), except for the variant … methoxy group (4-methoxy-2-methylphenol (6)). As a result, 4-methoxy-2-methylphenol (6) …
Number of citations: 21 www.mdpi.com
DF Bowman, FR Hewgill, BR Kennedy - Journal of the Chemical …, 1966 - pubs.rsc.org
The formation of spiroketal trimers (dibenzo[d,f]dioxepins) upon oxidation of alkyl monosubstituted p-methoxyphenols has been shown to be a general reaction. Representative trimers …
Number of citations: 9 pubs.rsc.org
T Klaus - 2016 - elib.uni-stuttgart.de
… With 3-methoxybenzyl alcohol and 4-methylguaiacol both intermediate compounds of the intended cascade synthesis were generated, though 4-methoxy2-methylphenol was the main …
Number of citations: 1 elib.uni-stuttgart.de
S Marcinkiewicz, J Green - Chromatographic Reviews, 1963 - Elsevier
… fashion to the separation of the nitroso derivatives of r- and 7tocopherol e, and they both have an Rr value different from that of the single nitroso derivative of 4-methoxy-2-methylphenol …
Number of citations: 12 www.sciencedirect.com
N KHARASCH, SH KALFAYAN… - The Journal of Organic …, 1956 - ACS Publications
… and was cooled to 10, giving crystals of 4-methoxy-2-methylphenol (XII). Repeated cooling of the distillate and collection of successive crops ofcrystals gave a …
Number of citations: 17 pubs.acs.org
D McHale, S Marcinkiewicz, J Green - Journal of the Chemical Society …, 1966 - pubs.rsc.org
… The latter was identified as 4-methoxy-2-methylphenol and was estimated after elution into ethanol and ultraviolet absorption at 295 mp, to be 2.6% of the product. Elution of the major …
Number of citations: 3 pubs.rsc.org
FR Hewgill, DG Hewitt - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
… Bromine (1 1-6 g.) in acetic acid (100 ml.) was added slowly to a stirred solution of 4-methoxy2-methylphenol(lO g.) in acetic acid (100 ml.). After 12 hr. sodium carbonate (40 g.) and …
Number of citations: 25 pubs.rsc.org

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